N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isothiazolidine ring with a dioxido functional group, a phenyl ring, and an isopropoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of the isothiazolidine ring: This can be achieved by reacting a suitable precursor with sulfur and an oxidizing agent to introduce the dioxido functional group.
Attachment of the phenyl ring: The phenyl ring can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative.
Formation of the benzamide structure: The final step involves the reaction of the intermediate with an isopropoxy-substituted benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the isopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-ethoxybenzamide
- N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-butoxybenzamide
Uniqueness
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(2)25-18-9-7-15(8-10-18)19(22)20-16-5-3-6-17(13-16)21-11-4-12-26(21,23)24/h3,5-10,13-14H,4,11-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXODVHDOXYVRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.